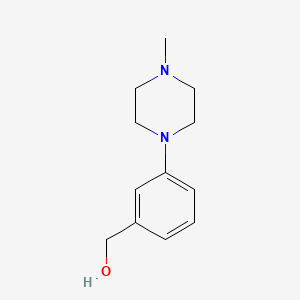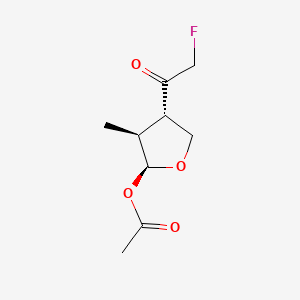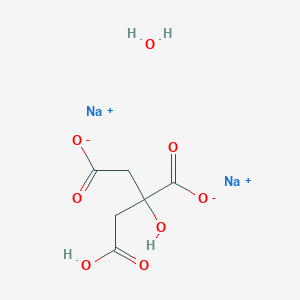![molecular formula C32H22CaCl2N8O8S2 B568628 calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate CAS No. 111636-31-8](/img/structure/B568628.png)
calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate is a complex organic compound that features multiple functional groups, including azo groups, sulfonate groups, and pyrazolone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate typically involves multiple steps:
Formation of the pyrazolone ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of azo groups: Azo coupling reactions are used to introduce the diazenyl groups. This involves the reaction of an aromatic amine with a diazonium salt.
Complexation with calcium: The final step involves the complexation of the synthesized organic molecule with calcium ions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo and pyrazolone groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and sulfonate groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation products: Oxidized derivatives of the pyrazolone and azo groups.
Reduction products: Amines formed from the reduction of azo groups.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Dye synthesis: The compound’s azo groups make it a potential candidate for use in the synthesis of dyes and pigments.
Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.
Biology
Biological staining: Due to its structural similarity to known biological stains, it may be used in histological staining techniques.
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate is likely to involve interactions with various molecular targets, including enzymes and receptors. The compound’s multiple functional groups allow it to engage in a variety of interactions, such as hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Azo dyes: Compounds with similar azo groups used in dyeing and staining.
Sulfonated pyrazolones: Compounds with similar pyrazolone and sulfonate groups used in various chemical applications.
Uniqueness
The uniqueness of calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
111636-31-8 |
|---|---|
Molecular Formula |
C32H22CaCl2N8O8S2 |
Molecular Weight |
821.674 |
IUPAC Name |
calcium;3-[4-[[2-chloro-4-[3-chloro-4-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C32H24Cl2N8O8S2.Ca/c1-17-29(31(43)41(39-17)21-5-3-7-23(15-21)51(45,46)47)37-35-27-11-9-19(13-25(27)33)20-10-12-28(26(34)14-20)36-38-30-18(2)40-42(32(30)44)22-6-4-8-24(16-22)52(48,49)50;/h3-16,29-30H,1-2H3,(H,45,46,47)(H,48,49,50);/q;+2/p-2 |
InChI Key |
OIWDZKQFPIMOBP-UHFFFAOYSA-L |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC(=CC=C5)S(=O)(=O)[O-])C)Cl)Cl)C6=CC(=CC=C6)S(=O)(=O)[O-].[Ca+2] |
Synonyms |
Benzenesulfonic acid, 3,3/'-[(3,3/'-dichloro[1,1/'- biphenyl]-4,4/'-diyl)bis[azo(4,5-dihydro-3-methyl -5-oxo-1H-pyrazole-4,1-diyl)]]bis-, calcium salt (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-thia-3-azatricyclo[4.3.0.02,4]nona-1,3,5,8-tetraene](/img/structure/B568565.png)
